molecular formula C13H16Cl2N4S2 B2885806 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane CAS No. 1208855-56-4

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane

Cat. No.: B2885806
CAS No.: 1208855-56-4
M. Wt: 363.32
InChI Key: OBZCCHDYWKSTIL-UHFFFAOYSA-N
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Description

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes two thiazole rings and a diazepane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloro-1,3-thiazole derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of thiazole derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine: Similar structure but with a piperazine core instead of diazepane.

    Benzothiazole derivatives: Compounds with a benzene ring fused to a thiazole ring, often used in medicinal chemistry.

    Isothiazole derivatives: Compounds with a nitrogen atom in the thiazole ring, known for their antimicrobial properties.

Uniqueness

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is unique due to its diazepane core, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N4S2/c14-12-16-6-10(20-12)8-18-2-1-3-19(5-4-18)9-11-7-17-13(15)21-11/h6-7H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZCCHDYWKSTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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